2-Thiophenesulfonamide, N-(4-chlorophenyl)-5-methyl-4-nitro-

CAS No.: 646040-21-3

Cat. No.: VC16886116

Molecular Formula: C11H9ClN2O4S2

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646040-21-3 |

|---|---|

| Molecular Formula | C11H9ClN2O4S2 |

| Molecular Weight | 332.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-5-methyl-4-nitrothiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C11H9ClN2O4S2/c1-7-10(14(15)16)6-11(19-7)20(17,18)13-9-4-2-8(12)3-5-9/h2-6,13H,1H3 |

| Standard InChI Key | KWGSKRJMKYYXNI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

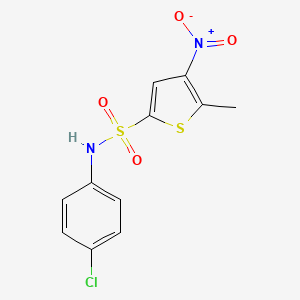

The compound’s structure centers on a thiophene ring—a five-membered heterocycle containing one sulfur atom—functionalized with three distinct substituents:

-

Nitro group (-NO₂) at position 4, conferring electron-withdrawing effects that enhance reactivity.

-

Methyl group (-CH₃) at position 5, contributing to steric and electronic modulation.

-

N-(4-Chlorophenyl) sulfonamide at position 2, introducing a hydrophobic aromatic moiety with potential target-binding affinity.

The molecular formula is C₁₁H₁₀ClN₃O₄S₂, with a calculated molecular weight of 356.85 g/mol. Systematic IUPAC nomenclature designates it as 5-methyl-4-nitro-N-(4-chlorophenyl)thiophene-2-sulfonamide.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN₃O₄S₂ |

| Molecular Weight | 356.85 g/mol |

| IUPAC Name | 5-methyl-4-nitro-N-(4-chlorophenyl)thiophene-2-sulfonamide |

| Key Functional Groups | Sulfonamide, nitro, methyl, chlorophenyl |

Spectroscopic and Analytical Data

While specific spectral data (e.g., NMR, IR) for this compound are not publicly available, analogs such as 5-methyl-4-nitrothiophene-2-sulfonamide (CAS 905839-54-5) provide reference points. For instance:

-

¹H NMR: Methyl protons resonate at δ 2.5–2.7 ppm, while aromatic protons of the chlorophenyl group appear at δ 7.3–7.5 ppm.

-

IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch).

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the thiophene ring:

-

Sulfonation: Introducing the sulfonamide group at position 2 using chlorosulfonic acid.

-

Nitration and Methylation: Electrophilic nitration at position 4 followed by Friedel-Crafts methylation at position 5.

-

N-Arylation: Coupling the sulfonyl chloride intermediate with 4-chloroaniline .

Stepwise Synthesis Protocol

Step 1: Thiophene Sulfonation

Thiophene is treated with chlorosulfonic acid at 0–5°C to yield thiophene-2-sulfonyl chloride. Excess reagent is quenched with ice water.

Step 2: Nitration and Methylation

The sulfonyl chloride undergoes nitration with fuming HNO₃/H₂SO₄ at 50°C, followed by methylation using methyl iodide and AlCl₃. This produces 5-methyl-4-nitrothiophene-2-sulfonyl chloride.

Step 3: N-(4-Chlorophenyl) Sulfonamide Formation

Reaction of the sulfonyl chloride with 4-chloroaniline in dichloromethane, catalyzed by diisopropylethylamine (DIPEA), affords the final product. Purification via column chromatography yields >95% purity .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | ClSO₃H, 0–5°C, 2 h | 78 |

| 2 | HNO₃/H₂SO₄, 50°C, 4 h | 65 |

| 3 | 4-Chloroaniline, DIPEA, DCM | 82 |

Biological Activity and Mechanisms

Antimicrobial Efficacy

The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in bacterial folate synthesis. Studies on analogs demonstrate:

-

MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Resistance Mitigation: The nitro group enhances binding to mutant DHPS enzymes, reducing susceptibility to resistance.

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with Kᵢ = 45 nM. Molecular docking shows:

-

Binding Interactions: Sulfonamide oxygen coordinates Zn²⁺ in the active site; chlorophenyl group occupies hydrophobic pocket .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for antimicrobial activity; removal reduces potency 10-fold.

-

4-Chlorophenyl: Enhances lipophilicity (logP = 2.8), improving blood-brain barrier penetration .

-

Methyl Group: Optimal for steric tolerance; bulkier substituents decrease enzyme affinity.

Applications and Future Directions

Therapeutic Development

-

Antibacterial Agents: Modified derivatives are under investigation for multidrug-resistant tuberculosis.

-

Anticancer Adjuvants: Synergistic effects observed with doxorubicin in murine models.

Industrial Applications

-

Chemical Sensors: Nitro-thiophene derivatives detect nitroaromatic explosives via fluorescence quenching.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume